Imidazenil

Description

Properties

IUPAC Name |

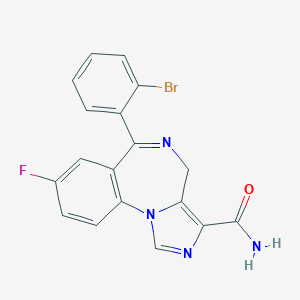

6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrFN4O/c19-13-4-2-1-3-11(13)16-12-7-10(20)5-6-14(12)24-9-23-17(18(21)25)15(24)8-22-16/h1-7,9H,8H2,(H2,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJHYHKWUWSHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N=CN2C3=C(C=C(C=C3)F)C(=N1)C4=CC=CC=C4Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164746 | |

| Record name | Imidazenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151271-08-8 | |

| Record name | 6-(2-Bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151271-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazenil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDAZENIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N95V6864R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Imidazenil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazenil is a novel imidazobenzodiazepine that acts as a partial allosteric modulator at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Unlike classical benzodiazepines, this compound exhibits a unique pharmacological profile characterized by potent anxiolytic and anticonvulsant properties without significant sedative, myorelaxant, or amnestic side effects.[4][5][6] This is attributed to its distinct subtype selectivity, acting as a low-efficacy partial agonist at α1-containing GABA-A receptors while demonstrating higher efficacy at α5-containing subtypes.[7][8][9] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding kinetics, functional modulation of the GABA-A receptor, and its effects in preclinical models. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Core Mechanism of Action: Partial Allosteric Modulation of the GABA-A Receptor

This compound exerts its pharmacological effects by binding to the benzodiazepine site on the GABA-A receptor, an allosteric site distinct from the GABA binding site.[9][10] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[9][11]

As a positive allosteric modulator, this compound enhances the effect of GABA by increasing the frequency of channel opening, thereby potentiating the inhibitory signal.[12][13] However, as a partial agonist, the maximal potentiation it can produce is lower than that of full agonists like diazepam.[3][12] This "ceiling effect" is believed to be the basis for its improved safety profile, particularly the lack of profound sedation and respiratory depression seen with full agonists.[5]

Subtype Selectivity

The diverse physiological effects of benzodiazepines are mediated by different subtypes of the GABA-A receptor, which are defined by their α subunit composition (α1-6).[6][11][14] this compound's unique pharmacological profile is largely due to its subtype selectivity. It exhibits low intrinsic efficacy at GABA-A receptors containing the α1 subunit, which is primarily associated with sedation.[7][8][9] Conversely, it acts as a high-efficacy agonist or a full agonist at receptors containing the α5 subunit, and also demonstrates activity at α2- and α3-containing receptors, which are implicated in anxiolysis and anticonvulsant effects.[6][7][8]

Quantitative Data

The following tables summarize the key quantitative parameters defining this compound's interaction with the GABA-A receptor.

Table 1: Radioligand Binding Affinity

| Radioligand | Preparation | IC50 (nM) | Ki (nM) | Reference(s) |

| [3H]Flumazenil | Mouse cerebral cortical membranes | 0.9 | 0.5 | [1][2][3] |

Table 2: In Vivo Efficacy

| Model | Species | Endpoint | ID50 (µmol/kg, i.v.) | Reference(s) |

| [3H]Flumazenil Displacement | Rat | 50% displacement of radioligand | 0.2 | [3][12] |

| Pentylenetetrazol-induced Seizures | Rat | Antagonism of seizures | Potent antagonism | [1][2][12] |

| Vogel Conflict-Punishment Test | Rat | Anticonflict effect | Highly potent | [3][12] |

| Isoniazid-induced Convulsions | Mouse | Delay in onset of convulsions | 0.05 mg/kg (i.p.) | [1][2] |

Signaling Pathway and Experimental Workflows

Diagram 1: this compound Signaling Pathway at the GABA-A Receptor

Caption: this compound's mechanism of action at the GABA-A receptor.

Diagram 2: Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining this compound's binding affinity.

Diagram 3: Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels.

Detailed Experimental Protocols

Radioligand Binding Assay ([3H]Flumazenil Displacement)

This protocol is adapted from methodologies described in the literature for benzodiazepine receptor binding assays.[10][15][16][17][18]

-

Membrane Preparation:

-

Euthanize male Sprague-Dawley rats or mice and rapidly dissect the cerebral cortex on ice.

-

Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

-

The final pellet is resuspended in Tris-HCl buffer to a protein concentration of approximately 100-200 µ g/assay tube.

-

-

Binding Assay:

-

In a final volume of 0.5 mL of 50 mM Tris-HCl buffer (pH 7.4), add:

-

100 µg of membrane protein.

-

[3H]Flumazenil (final concentration of 0.5 - 2.0 nM).

-

Increasing concentrations of this compound or a reference compound (e.g., diazepam for non-specific binding).

-

-

Incubate the mixture for 30-60 minutes at 0-4°C.

-

-

Separation and Quantification:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.

-

Rapidly wash the filters three times with ice-cold Tris-HCl buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (in the presence of a high concentration of an unlabeled ligand) from total binding.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]Flumazenil) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology (Patch-Clamp Recording)

This protocol provides a general framework for assessing the modulatory effects of this compound on GABA-induced chloride currents in cultured neurons or brain slices.[13][19][20][21][22][23][24]

-

Cell/Slice Preparation:

-

Prepare acute brain slices (e.g., hippocampal or cortical) from rodents or use primary neuronal cultures or cell lines expressing GABA-A receptors.

-

Transfer the preparation to a recording chamber on a microscope stage and continuously perfuse with oxygenated artificial cerebrospinal fluid (aCSF).

-

-

Recording:

-

Pull borosilicate glass pipettes to a resistance of 3-6 MΩ and fill with an internal solution containing a physiological concentration of chloride.

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

Voltage-clamp the neuron at a holding potential of -60 mV.

-

-

Drug Application:

-

Establish a stable baseline by applying a low concentration of GABA (e.g., EC10-EC20) via the perfusion system to elicit a small inward chloride current.

-

Co-apply varying concentrations of this compound with the same concentration of GABA.

-

Record the potentiation of the GABA-induced current by this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.

-

Calculate the percentage potentiation for each concentration of this compound.

-

Construct a concentration-response curve and fit the data to the Hill equation to determine the EC50 (concentration for half-maximal potentiation) and the maximal efficacy.

-

Pentylenetetrazol (PTZ)-Induced Seizure Model

This is a widely used model to assess the anticonvulsant activity of test compounds.[1][3][25][26][27]

-

Animals:

-

Use male Sprague-Dawley rats or Swiss mice.

-

-

Procedure:

-

Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 60-80 mg/kg, s.c. or i.p.).

-

Immediately place the animal in an observation chamber and record the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.

-

Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity using a standardized scale (e.g., the Racine scale).

-

-

Data Analysis:

-

Compare the seizure latencies and severity scores between the vehicle- and this compound-treated groups.

-

Determine the dose of this compound that provides significant protection against PTZ-induced seizures.

-

Vogel Conflict-Punishment Test

This model is used to evaluate the anxiolytic (anticonflict) properties of drugs.[3][5][28][29][30][31]

-

Animals and Habituation:

-

Use male Wistar rats that have been water-deprived for 48 hours.

-

Habituate the animals to the testing apparatus, which consists of a chamber with a drinking spout.

-

-

Procedure:

-

On the test day, administer this compound or vehicle.

-

Place the rat in the test chamber.

-

After a set number of licks from the drinking spout (e.g., 20), a mild electric shock is delivered through the spout.

-

Record the total number of shocks received during a fixed session time (e.g., 5 minutes).

-

-

Data Analysis:

-

Anxiolytic compounds increase the number of shocks the animals are willing to take to drink.

-

Compare the number of shocks received by the this compound-treated group to the vehicle-treated group.

-

Conclusion

This compound represents a significant advancement in the field of GABA-A receptor modulation. Its mechanism as a partial allosteric modulator with specific subtype selectivity provides a clear rationale for its observed anxiolytic and anticonvulsant effects in the absence of the limiting side effects of classical benzodiazepines. The data and protocols presented in this guide offer a robust framework for researchers and drug developers to further investigate and harness the therapeutic potential of this compound and similar next-generation neuromodulators.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a new partial agonist of benzodiazepine receptors, reverses the inhibitory action of isoniazid and stress on gamma-aminobutyric acidA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. archepilepsy.org [archepilepsy.org]

- 4. benchchem.com [benchchem.com]

- 5. orchidscientific.com [orchidscientific.com]

- 6. Anticonvulsant, anxiolytic, and non-sedating actions of this compound and other imidazo-benzodiazepine carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: a low efficacy agonist at alpha1- but high efficacy at alpha5-GABAA receptors fail to show anticonvulsant cross tolerance to diazepam or zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ubneuro-ccohan.webapps.buffalo.edu [ubneuro-ccohan.webapps.buffalo.edu]

- 12. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Augmentation of GABA-induced chloride current in frog sensory neurons by diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. brieflands.com [brieflands.com]

- 16. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of in vivo and ex vivo [3H]flumazenil binding assays to determine occupancy at the benzodiazepine binding site of rat brain GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. benchchem.com [benchchem.com]

- 20. docs.axolbio.com [docs.axolbio.com]

- 21. Patch Clamp Protocol [labome.com]

- 22. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 23. GABA-Induced Cl- current in cultured embryonic human dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. meliordiscovery.com [meliordiscovery.com]

- 26. Pentylenetetrazol-induced seizures in rats: an ontogenetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. maze.conductscience.com [maze.conductscience.com]

- 30. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 31. VOGEL TEST [panlab.com]

Imidazenil's GABAA Receptor Subtype Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazenil, an imidazobenzodiazepine derivative, is a positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor. It exhibits a distinct pharmacological profile characterized by potent anxiolytic and anticonvulsant effects without the pronounced sedative, amnesic, and ataxic side effects commonly associated with classical benzodiazepines like diazepam. This favorable safety profile is attributed to its unique subtype selectivity, particularly its differential efficacy at various α subunit-containing GABAa receptors. This document provides an in-depth technical overview of this compound's selectivity, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Quantitative Data on this compound's GABAA Receptor Subtype Interaction

This compound's interaction with GABAA receptors has been characterized through extensive radioligand binding assays and functional electrophysiological studies. The data consistently demonstrates high-affinity binding to the benzodiazepine site, coupled with a distinct profile of functional efficacy across different receptor subtypes.

Binding Affinity

This compound displaces radiolabeled benzodiazepine site ligands, such as [³H]flumazenil, with high affinity. These studies are crucial for determining the inhibition constant (Ki), a measure of the drug's binding affinity to the receptor.

| Parameter | Value | Method | Reference |

| Ki | 0.5 nM | In vitro displacement of [³H]flumazenil | [1] |

| IC₅₀ | 0.9 nM | Inhibition of [³H]flumazenil binding in mouse cerebral cortical membranes | [2] |

Functional Potency and Efficacy

Electrophysiological studies, primarily using the two-electrode voltage clamp (TEVC) technique on Xenopus oocytes expressing specific recombinant GABAA receptor subtypes, have elucidated this compound's functional profile as a partial allosteric modulator. Efficacy is often expressed as the percentage potentiation of the GABA-evoked chloride current relative to a full agonist like diazepam.

| GABAA Receptor Subtype | Efficacy (% of Diazepam) | Key Characteristics | Reference |

| α1-containing | Low (virtually unable to potentiate) | Associated with reduced sedative and amnesic effects. | [3][4] |

| α2/α3-containing | Potent anticonvulsant and anxiolytic actions are likely mediated through these subtypes. | Elicits potent anticonvulsant and anxiolytic actions. | [3] |

| α5-containing | High (full intrinsic action) | Contributes to its anticonvulsant properties. | [3][4] |

| General (broad spectrum) | 30-50% | Acts as a partial allosteric modulator across various native and recombinant receptors. | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the subtype selectivity of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the benzodiazepine site on GABAA receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) of this compound.

Materials:

-

Radioligand: [³H]flumazenil

-

Test Compound: this compound

-

Non-specific Binding Control: Unlabeled Flumazenil or Diazepam (at a high concentration, e.g., 10 µM)

-

Receptor Source: Prepared membranes from rodent cerebral cortex or from cell lines (e.g., HEK293) expressing specific recombinant GABAA receptor subtypes.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

Assay Setup: In triplicate, prepare tubes for total binding (membranes + [³H]flumazenil), non-specific binding (membranes + [³H]flumazenil + high concentration of unlabeled ligand), and competitive binding (membranes + [³H]flumazenil + varying concentrations of this compound).

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 35 minutes) to reach equilibrium.[5]

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is used to measure the functional modulation of GABAA receptor activity by this compound in Xenopus oocytes expressing specific receptor subtypes.

Objective: To determine the EC₅₀ and maximal potentiation of GABA-evoked currents by this compound.

Materials:

-

Xenopus laevis oocytes

-

cRNA for GABAA receptor subunits (e.g., αx, βy, γz)

-

GABA

-

This compound

-

Recording Solution (e.g., ND96)

-

Voltage-clamp amplifier

-

Microelectrodes (filled with KCl)

-

Perfusion system

-

Data acquisition software

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with a mixture of cRNAs encoding the desired GABAA receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of approximately 1 MΩ. Fill the electrodes with a high concentration of KCl (e.g., 3 M).

-

Oocyte Clamping: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection. Clamp the oocyte's membrane potential at a holding potential (e.g., -40 mV).

-

GABA Application: Apply a low concentration of GABA (typically the EC₅-EC₂₀) to elicit a baseline inward chloride current.

-

This compound Co-application: Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Data Recording: Record the potentiation of the GABA-evoked current by this compound.

-

Data Analysis:

-

Measure the peak amplitude of the currents in the presence and absence of this compound.

-

Calculate the percentage potentiation for each concentration of this compound.

-

Plot the percentage potentiation against the logarithm of the this compound concentration.

-

Determine the EC₅₀ (concentration for half-maximal potentiation) and the maximum potentiation from the resulting dose-response curve.

-

Visualizations

GABAA Receptor Signaling Pathway

The following diagram illustrates the basic signaling mechanism of a GABAA receptor and the modulatory effect of benzodiazepine-site ligands like this compound.

Caption: GABAA receptor signaling pathway.

Experimental Workflow for Determining Binding Affinity

This diagram outlines the key steps in a competitive radioligand binding assay to determine the Ki of this compound.

Caption: Radioligand binding assay workflow.

Experimental Workflow for Functional Analysis (TEVC)

This diagram illustrates the process of assessing the functional modulation of GABAA receptors by this compound using two-electrode voltage clamp electrophysiology.

References

- 1. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new partial agonist of benzodiazepine receptors, reverses the inhibitory action of isoniazid and stress on gamma-aminobutyric acidA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a low efficacy agonist at alpha1- but high efficacy at alpha5-GABAA receptors fail to show anticonvulsant cross tolerance to diazepam or zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

The Pharmacological Profile of Imidazenil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazenil is a novel imidazobenzodiazepine carboxamide derivative that has garnered significant interest within the scientific community for its unique pharmacological profile. As a partial positive allosteric modulator of the GABA-A receptor, it exhibits potent anxiolytic and anticonvulsant properties without the hallmark sedative, amnestic, and tolerance-inducing effects associated with classical full benzodiazepine agonists. This document provides an in-depth technical overview of the pharmacological properties of this compound, including its binding affinity, functional efficacy, and preclinical behavioral effects. Detailed methodologies for key experimental procedures are also provided to facilitate further research and development.

Introduction

Benzodiazepines have long been a cornerstone in the treatment of anxiety and seizure disorders. However, their clinical utility is often limited by a range of adverse effects, including sedation, cognitive impairment, and the development of tolerance and dependence with long-term use. This has driven the search for novel modulators of the GABA-A receptor with improved therapeutic indices. This compound has emerged as a promising candidate, demonstrating a separation of anxiolytic and anticonvulsant activities from sedation and other undesirable effects.[1][2] This guide synthesizes the current knowledge on the pharmacological profile of this compound, offering a comprehensive resource for researchers in the field.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a partial positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor.[2] This binding enhances the affinity of the receptor for its endogenous ligand, gamma-aminobutyric acid (GABA), thereby potentiating the inhibitory effects of GABAergic neurotransmission.[2]

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, with the α (alpha) subunit playing a critical role in determining the pharmacological response to benzodiazepines. This compound exhibits a distinct subunit selectivity, with a low intrinsic efficacy at α1-containing GABA-A receptors and a high intrinsic efficacy as a full agonist at α5-containing receptors.[3][4] It is also presumed to be active at α2- and α3-containing receptors, which are associated with anxiolytic and anticonvulsant effects.[3] Its virtual inability to potentiate GABA action at α1 subunits is thought to underlie its lack of sedative effects.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity and functional efficacy of this compound. It is important to note that while general characteristics are known, specific data for all GABAA receptor alpha subtypes are not consistently available in the public domain.

Table 1: Binding Affinity of this compound

| Radioligand | Preparation | Parameter | Value | Reference |

| [³H]-Flumazenil | Rat Cortical Membranes | Kᵢ | 0.5 nM | [2] |

| [³H]-Flumazenil | Mouse Cerebral Cortical Membranes | IC₅₀ | 0.9 nM | [5] |

| [³H]-Imidazenil | Rat Cerebellar Membranes (0°C) | Kₑ | 0.29 ± 0.051 nM | [6] |

| [³H]-Imidazenil | Rat Cerebellar Membranes (21°C) | Kₑ | 1.0 ± 0.080 nM | [6] |

| [³H]-Imidazenil | Rat Cerebellar Membranes (37°C) | Kₑ | 2.4 ± 0.38 nM | [6] |

Table 2: Functional Efficacy of this compound

| Receptor Subtype | Efficacy vs. Diazepam | Description | Reference |

| General GABA-A | 30-50% | Partial Agonist | [2] |

| α1-containing | Low intrinsic efficacy | Inactive as a positive allosteric modulator | [3] |

| α5-containing | High intrinsic efficacy | Full Agonist | [3] |

| α2/α3-containing | Presumed active | Contributes to anxiolytic and anticonvulsant effects | [3] |

Table 3: In Vivo Pharmacokinetic Parameters of this compound

No specific pharmacokinetic data (Cmax, Tmax, half-life, bioavailability) for this compound in rats or monkeys were identified in the conducted searches.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound. These are presented as representative protocols and may require optimization for specific experimental conditions.

Radioligand Binding Assay ([³H]-Imidazenil)

This protocol describes a method for characterizing the binding of [³H]-Imidazenil to rat brain membranes.[6]

Materials:

-

Male Wistar rats

-

[³H]-Imidazenil (specific activity ~80 Ci/mmol)

-

Unlabeled this compound

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Polytron homogenizer

-

Centrifuge

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation:

-

Euthanize rats and rapidly dissect the cerebellum.

-

Homogenize the tissue in 20 volumes of ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in buffer to a protein concentration of approximately 0.2-0.5 mg/mL.

-

-

Binding Assay:

-

In a final volume of 1 mL, incubate 100 µL of the membrane preparation with varying concentrations of [³H]-Imidazenil (e.g., 0.05-10 nM).

-

For determination of non-specific binding, add a high concentration of unlabeled this compound (e.g., 1 µM) to a parallel set of tubes.

-

Incubate the samples for a specified time and temperature (e.g., 90 min at 0°C, 30 min at 21°C, or 5 min at 37°C).[6]

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with 5 mL of ice-cold buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis or non-linear regression of the saturation data.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the modulatory effects of this compound on GABA-A receptor-mediated currents in cultured neurons or brain slices.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical) or acute brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution (containing a high chloride concentration)

-

GABA

-

This compound

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Perfusion system

Procedure:

-

Preparation:

-

Prepare acute brain slices or culture neurons on coverslips.

-

Place the preparation in a recording chamber on the stage of an inverted microscope and continuously perfuse with oxygenated aCSF.

-

-

Recording:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

-

Fill the pipette with the internal solution and mount it on the micromanipulator.

-

Approach a neuron under visual guidance and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV.

-

-

Drug Application and Data Acquisition:

-

Establish a stable baseline recording of spontaneous or evoked GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs).

-

Apply a known concentration of GABA to elicit a control current.

-

Co-apply GABA with varying concentrations of this compound to determine its modulatory effect.

-

Record the potentiation of the GABA-evoked current in the presence of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude and/or charge transfer of the GABA-evoked currents in the absence and presence of this compound.

-

Construct concentration-response curves to determine the EC₅₀ and Eₘₐₓ for this compound's potentiation of the GABA response.

-

Vogel Conflict Test

This behavioral model is used to assess the anxiolytic potential of compounds like this compound in rats.[7][8][9][10]

Apparatus:

-

An operant chamber equipped with a drinking spout connected to a water reservoir.

-

A shock generator connected to the drinking spout and the grid floor of the chamber.

-

A lick detector to count the number of licks.

Procedure:

-

Water Deprivation:

-

Individually house male Wistar rats and deprive them of water for 48 hours, with free access to food.

-

-

Habituation:

-

On the day of the experiment, place each rat in the operant chamber for a 5-minute habituation period, during which they have free access to the water spout without any shock delivery.

-

-

Testing:

-

Administer this compound (or vehicle control) intraperitoneally at various doses (e.g., 0.1 - 1.0 mg/kg) 30 minutes before the test session.

-

Place the rat back into the chamber.

-

For every 20 licks on the drinking spout, deliver a mild electric shock (e.g., 0.5 mA for 0.5 seconds).

-

Record the total number of licks and the number of shocks received during a 5-minute test session.

-

-

Data Analysis:

-

Anxiolytic activity is indicated by a significant increase in the number of shocks the animals are willing to tolerate to drink, compared to the vehicle-treated group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

-

Conclusion

This compound represents a significant advancement in the development of GABA-A receptor modulators. Its unique pharmacological profile, characterized by potent anxiolytic and anticonvulsant effects in the absence of sedation and tolerance, makes it a highly attractive candidate for further investigation. This technical guide provides a comprehensive summary of the current understanding of this compound's pharmacology and offers detailed experimental protocols to aid researchers in their future studies. While a complete quantitative characterization of its interaction with all GABA-A receptor subtypes and its full pharmacokinetic profile remains to be elucidated, the available data strongly support its potential as a novel therapeutic agent for anxiety and seizure disorders. Further research is warranted to fully explore the clinical potential of this promising compound.

References

- 1. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 2. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a low efficacy agonist at alpha1- but high efficacy at alpha5-GABAA receptors fail to show anticonvulsant cross tolerance to diazepam or zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a new partial agonist of benzodiazepine receptors, reverses the inhibitory action of isoniazid and stress on gamma-aminobutyric acidA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of [3H]-imidazenil binding to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orchidscientific.com [orchidscientific.com]

- 9. maze.conductscience.com [maze.conductscience.com]

- 10. harvardapparatus.com [harvardapparatus.com]

The Discovery and Development of Imidazenil: A Technical Whitepaper

Abstract

Imidazenil is a novel imidazobenzodiazepine that has garnered significant interest within the scientific community for its unique pharmacological profile. As a partial agonist of the γ-aminobutyric acid type A (GABAA) receptor, it exhibits potent anxiolytic and anticonvulsant properties without the sedative, amnestic, and tolerance-inducing effects commonly associated with classical benzodiazepines. This technical guide provides an in-depth overview of the discovery, history of development, mechanism of action, and key preclinical findings for this compound. Detailed experimental protocols, quantitative data, and visualizations of its signaling pathway and experimental workflows are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Quest for a Safer Benzodiazepine

The development of benzodiazepines in the mid-20th century revolutionized the treatment of anxiety and seizure disorders. However, their clinical utility has been hampered by a range of undesirable side effects, including sedation, memory impairment, and the development of tolerance and dependence with long-term use. This created a significant unmet medical need for novel therapeutic agents with the efficacy of benzodiazepines but a more favorable safety and tolerability profile.

The search for such compounds led to the exploration of partial agonists of the GABAA receptor. The hypothesis was that a compound that could modulate the receptor to a lesser degree than full agonists (like diazepam) might retain the therapeutic benefits while minimizing the adverse effects. This line of inquiry paved the way for the discovery of this compound.

Discovery and History of Development

This compound, chemically known as 6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxamide, emerged from research programs in the early 1990s aimed at developing second-generation benzodiazepine receptor modulators. Key research and development efforts were conducted by scientists at institutions including the Fidia-Georgetown Institute for the Neurosciences and the Nathan S. Kline Institute for Psychiatric Research.

Initial studies characterized this compound as a high-affinity partial positive allosteric modulator of GABAA receptors.[3] It was shown to be a potent anticonvulsant and anxiolytic in animal models, but remarkably, it did not produce sedation, ataxia, or potentiation of ethanol-induced effects, even at doses that fully occupied the benzodiazepine binding sites on the GABAA receptor.[3]

Mechanism of Action: A Tale of Subunit Selectivity

The unique pharmacological profile of this compound is attributed to its distinct interaction with different subtypes of the GABAA receptor. The GABAA receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, with the most common being a combination of α, β, and γ subunits. The diverse subunit composition gives rise to a variety of receptor subtypes with different physiological roles and pharmacological sensitivities.

This compound exhibits selectivity for GABAA receptor subtypes. It acts as a partial agonist at receptors containing the α1 subunit, which is primarily associated with sedation, while functioning as a more efficacious agonist at receptors containing α2, α3, and α5 subunits, which are linked to anxiolytic and anticonvulsant effects.[4] This subunit selectivity is the molecular basis for this compound's separation of therapeutic effects from unwanted side effects.

Signaling Pathway

This compound, as a positive allosteric modulator, does not directly activate the GABAA receptor. Instead, it binds to the benzodiazepine site, located at the interface of the α and γ subunits. This binding induces a conformational change in the receptor that increases the affinity of the primary neurotransmitter, GABA, for its binding site. The enhanced GABA binding leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neurotransmission.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Receptor Binding Affinity

| Radioligand | Preparation | IC50 (nM) | Ki (nM) | Reference |

| [3H]Flumazenil | Mouse cerebral cortical membranes | 0.9 | 0.5 | [3] |

Table 2: In Vivo Pharmacological Effects

| Experimental Model | Species | Effect | ED50 / ID50 | Reference |

| Bicuculline-induced seizures | Rat | Anticonvulsant | 0.2 µmol/kg (i.v.) | [3] |

| Pentylenetetrazol-induced seizures | Rat | Anticonvulsant | ~0.2 µmol/kg (i.v.) | [3] |

| Vogel conflict test | Rat | Anticonflict (Anxiolytic) | Potent activity | [3] |

| Locomotor activity | Rat | No sedation/ataxia | Inactive at high doses | [3] |

Table 3: Preclinical Pharmacokinetics

| Species | Route of Administration | Tmax | Cmax | Bioavailability | Half-life | Reference |

| Rat | Intravenous | - | - | - | Longer than diazepam | [5] |

| Rat | Oral | - | - | - | - | [5] |

| Monkey | Oral | - | - | - | - | [6] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and bioavailability are not consistently reported in the publicly available literature. The available information indicates a longer half-life compared to diazepam.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.

Chemical Synthesis of this compound

A general synthetic scheme for imidazobenzodiazepines involves the construction of the benzodiazepine core followed by the annulation of the imidazole ring. While a detailed, step-by-step protocol for this compound is proprietary, the synthesis of related compounds suggests a multi-step process.[7][8][9][10][11] The synthesis of 6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxamide would likely start from a substituted 2-aminobenzophenone, which is a common precursor for benzodiazepine synthesis.[8]

References

- 1. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 2. orchidscientific.com [orchidscientific.com]

- 3. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a positive allosteric GABAA receptor modulator, inhibits the effects of cocaine on locomotor activity and extracellular dopamine in the nucleus accumbens shell without tolerance liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a partial positive allosteric modulator of GABAA receptors, exhibits low tolerance and dependence liabilities in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a new anxiolytic and anticonvulsant drug, attenuates a benzodiazepine-induced cognition deficit in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Improved Process for the Synthesis of 4H-Imidazo[1,5-a][1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 9. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 10. US20110275799A1 - PROCESS FOR THE SYNTHESIS OF 4H-IMIDAZO [1,5-a] [1,4] BENZODIAZEPINES, IN PARTICULAR MIDAZOLAM AND SALTS THEREOF - Google Patents [patents.google.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

Imidazenil: A Technical Guide to a Non-Sedating Anxiolytic and Anticonvulsant Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazenil, an imidazobenzodiazepine derivative, represents a significant advancement in the pharmacology of benzodiazepine receptor modulators. As a partial agonist, it exhibits a unique pharmacological profile characterized by potent anxiolytic and anticonvulsant properties, conspicuously devoid of the sedative, amnestic, and ataxic side effects commonly associated with full agonists like diazepam.[1][2][3][4] This document provides an in-depth technical overview of this compound, consolidating key quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action and experimental evaluation through signaling pathway and workflow diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound and other next-generation benzodiazepine receptor modulators.

Introduction

Benzodiazepines have long been a cornerstone in the treatment of anxiety and seizure disorders. Their therapeutic effects are mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5][6] However, the clinical utility of classical benzodiazepines is often limited by a narrow therapeutic window, with sedative and cognitive-impairing effects emerging at doses close to those required for anxiolysis and seizure control.[7][8]

This compound emerges as a promising alternative, demonstrating a clear separation between its desired therapeutic actions and unwanted side effects.[1][2][3] This is attributed to its nature as a partial agonist at the benzodiazepine binding site of the GABA-A receptor.[4][7][9] Furthermore, studies suggest that this compound possesses a lower liability for tolerance and dependence compared to traditional benzodiazepines.[4] This technical guide will delve into the core pharmacological characteristics of this compound, providing the detailed data and methodologies essential for its continued investigation and potential clinical development.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound in comparison to the full agonist diazepam, highlighting its distinct pharmacological profile.

Table 1: In Vitro Binding Affinity and Efficacy at GABA-A Receptors

| Compound | Receptor Binding Assay | IC50 (nM) | Ki (nM) | Efficacy (% of Diazepam) | Reference |

| This compound | [3H]flumazenil displacement | 0.9 | 0.5 | 30-50% | [7][9] |

| Diazepam | [3H]flumazenil displacement | - | 1.53 | 100% | [10] |

Table 2: In Vivo Potency in Animal Models

| Compound | Anticonvulsant Activity (Antagonism of...) | ID50 (mg/kg) | Anxiolytic Activity (Vogel Conflict Test) | ID50 (mg/kg) | Sedative/Ataxic Effects | Reference |

| This compound | Bicuculline-induced seizures | - | Marked anticonflict profile | - | Virtually absent at therapeutic doses | [7] |

| This compound | Pentylenetetrazol-induced seizures | - | - | - | - | [7][9] |

| This compound | Isoniazid-induced seizures | 0.05 (delays onset) | - | - | - | [9] |

| Diazepam | Bicuculline-induced seizures | - | Anticonflict profile | - | Present at therapeutic doses | [7] |

| Diazepam | Pentylenetetrazol-induced seizures | - | - | - | - | [7] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, an interface between the α and γ subunits.[6] Unlike full agonists which induce a maximal conformational change in the receptor to potentiate GABA-ergic currents, this compound, as a partial agonist, induces a submaximal conformational change. This results in a more moderate potentiation of GABA's inhibitory effect, sufficient for anxiolytic and anticonvulsant actions but below the threshold required to produce sedation and ataxia. The sedative and ataxic effects of full benzodiazepine agonists are primarily mediated by GABA-A receptors containing the α1 subunit, whereas the anxiolytic and anticonvulsant effects are associated with α2, α3, and α5 subunits.[1][2][3] this compound exhibits low intrinsic efficacy at α1-containing receptors while having a more pronounced effect on other subtypes, which is thought to underlie its favorable safety profile.[11][12]

Caption: GABA-A receptor signaling and modulation by this compound.

Experimental Protocols

The characterization of this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, efficacy, and functional effects.

Radioligand Binding Assay

This assay is used to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.[10][13]

-

Objective: To determine the IC50 and Ki of this compound.

-

Materials:

-

Rat or mouse cerebral cortical membranes

-

[3H]flumazenil (radioligand)

-

This compound (test compound)

-

Diazepam or other known benzodiazepine (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

-

-

Procedure:

-

Prepare cerebral cortical membranes from rats or mice.

-

Incubate the membranes with a fixed concentration of [3H]flumazenil and varying concentrations of this compound in Tris-HCl buffer.

-

For determining non-specific binding, incubate membranes with [3H]flumazenil and a high concentration of an unlabeled benzodiazepine (e.g., diazepam).

-

After incubation (typically 30-60 minutes at 0-4°C), rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Recordings

Patch-clamp electrophysiology is employed to measure the functional effect of this compound on GABA-A receptor-mediated currents.[14][15][16]

-

Objective: To determine the efficacy of this compound in potentiating GABA-elicited chloride currents.

-

Materials:

-

HEK293 cells or Xenopus oocytes expressing specific GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, etc.).

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system).

-

Glass micropipettes.

-

Intracellular and extracellular recording solutions.

-

GABA.

-

This compound.

-

Diazepam (as a positive control for full agonism).

-

-

Procedure:

-

Culture cells expressing the desired GABA-A receptor subtype.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Apply a submaximal concentration of GABA (e.g., EC20) to elicit a baseline chloride current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Measure the potentiation of the GABA-elicited current by this compound.

-

Compare the maximal potentiation achieved with this compound to that achieved with a saturating concentration of diazepam to determine its relative efficacy.

-

Animal Models of Anxiety and Convulsions

In vivo behavioral models are crucial for assessing the anxiolytic and anticonvulsant effects of this compound.[17][18][19]

-

Vogel Conflict Test (Anxiolytic Activity):

-

Principle: This is a conflict-based model where a thirsty rat is punished with a mild electric shock for licking a water spout. Anxiolytic drugs increase the number of punished licks.[20]

-

Procedure:

-

Water-deprive rats for 24-48 hours.

-

Administer this compound or vehicle.

-

Place the rat in the testing chamber where a water bottle is available.

-

After a set number of licks, a mild electric shock is delivered through the spout for each subsequent lick.

-

Record the number of shocks received over a specific time period. An increase in the number of shocks indicates an anxiolytic effect.

-

-

-

Pentylenetetrazol (PTZ)-Induced Seizure Test (Anticonvulsant Activity):

-

Principle: PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures. Anticonvulsant drugs can prevent or delay the onset of these seizures.

-

Procedure:

-

Administer this compound or vehicle to mice or rats.

-

After a predetermined time, administer a convulsive dose of PTZ.

-

Observe the animals for the onset of seizures (e.g., myoclonic jerks, generalized clonic-tonic seizures).

-

Record the latency to the first seizure and the percentage of animals protected from seizures. An increase in latency and a higher percentage of protected animals indicate anticonvulsant activity.

-

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for characterizing a novel compound like this compound and the logical framework for understanding its partial agonism.

Caption: A typical experimental workflow for this compound characterization.

Caption: Logical framework of this compound's partial agonism and effects.

Conclusion

This compound stands out as a highly promising partial agonist of benzodiazepine receptors, offering the potential for effective anxiolytic and anticonvulsant therapy without the debilitating side effects of full agonists. Its unique pharmacological profile, characterized by high affinity and moderate efficacy, translates to a wider therapeutic window and a potentially lower risk of tolerance and dependence. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound and other compounds with a similar mechanism of action. The continued exploration of such selective modulators of the GABA-A receptor holds significant promise for advancing the treatment of anxiety and seizure disorders. Although this compound has not been commercially developed for human use, it remains a valuable tool for research and a benchmark for the development of safer and more effective neurological drugs.[4][21]

References

- 1. Anticonvulsant, anxiolytic, and non-sedating actions of this compound and other imidazo-benzodiazepine carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective [mdpi.com]

- 7. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a new anxiolytic and anticonvulsant drug, attenuates a benzodiazepine-induced cognition deficit in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a new partial agonist of benzodiazepine receptors, reverses the inhibitory action of isoniazid and stress on gamma-aminobutyric acidA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: a low efficacy agonist at alpha1- but high efficacy at alpha5-GABAA receptors fail to show anticonvulsant cross tolerance to diazepam or zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scientifica.uk.com [scientifica.uk.com]

- 17. Animal models for screening anxiolytic-like drugs: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jddtonline.info [jddtonline.info]

- 20. jetir.org [jetir.org]

- 21. reddit.com [reddit.com]

Preclinical Profile of Imidazenil: A Non-Sedating Anxiolytic

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Imidazenil is an experimental imidazobenzodiazepine that has demonstrated a unique preclinical profile as a potent anxiolytic and anticonvulsant agent with a notable lack of sedative, myorelaxant, and amnestic side effects commonly associated with classical benzodiazepines.[1][2] This desirable pharmacological profile stems from its mechanism of action as a partial positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor, exhibiting selectivity for specific α-subunits. This document provides a comprehensive overview of the preclinical data on this compound, focusing on its receptor binding affinity, in vivo anxiolytic and anticonvulsant activity, and the experimental methodologies used in these assessments.

Mechanism of Action: Selective GABAa Receptor Modulation

This compound exerts its effects by binding to the benzodiazepine site of the GABAa receptor, enhancing the inhibitory effects of GABA.[3] Unlike full agonists like diazepam, this compound acts as a partial agonist with differential efficacy at various GABAa receptor subtypes.[3] It demonstrates low intrinsic efficacy at α1-containing receptors, which are primarily associated with sedation, while showing higher efficacy at α2, α3, and α5-containing receptors, which are implicated in anxiolysis and anticonvulsant actions.[1][4][5] This subunit selectivity is the molecular basis for its non-sedating anxiolytic properties.[6]

Signaling Pathway of this compound at the GABAa Receptor

Caption: Signaling pathway of this compound at the GABAa receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound, including its receptor binding affinity and its potency in various behavioral and pharmacological assays.

Table 1: Receptor Binding Affinity of this compound

| Ligand | Receptor/Site | Preparation | IC50 (nM) | Reference |

| This compound | [3H]flumazenil binding site | Mouse cerebral cortical membranes | 0.9 | [7] |

Table 2: In Vivo Potency of this compound in Animal Models of Anxiety and Seizures

| Test | Species | Endpoint | Route of Admin. | Potency (ED50 or effective dose) | Reference |

| Vogel Conflict-Punishment Test | Rat | Anticonflict effect | i.v. | ID50 = 0.2 µmol/kg | [3] |

| Isoniazid-induced Seizures | Mouse | Delayed onset and reduced incidence | i.p. | 0.05 mg/kg | [7] |

| Pentylenetetrazol-induced Seizures | Rat | Antagonism of convulsions | Not specified | High potency | [7] |

| Bicuculline-induced Seizures | Rat | Increased seizure threshold | p.o. | 2.5 µmol/kg | [4] |

| Anti-proconflict Test | Rat | Antipanic effect | Not specified | Dose-dependent | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Receptor Binding Studies: [3H]flumazenil Displacement

-

Objective: To determine the binding affinity of this compound for the benzodiazepine binding site on the GABAa receptor.

-

Methodology:

-

Membrane Preparation: Cerebral cortical membranes are prepared from mice.

-

Incubation: The membranes are incubated with a fixed concentration of [3H]flumazenil (a radiolabeled benzodiazepine site antagonist) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of [3H]flumazenil binding (IC50) is calculated.[7]

-

Anxiolytic Activity: Vogel Conflict-Punishment Test

-

Objective: To assess the anxiolytic (anticonflict) effects of this compound.

-

Methodology:

-

Animal Model: Water-deprived rats are used.

-

Apparatus: A test chamber with a drinking spout.

-

Procedure: Rats are allowed to drink from the spout. After a certain number of licks, a mild electric shock is delivered through the spout. This creates a conflict between the motivation to drink and the aversion to the shock.

-

Drug Administration: this compound or a vehicle is administered to the rats prior to the test session.

-

Measurement: The number of shocks received during the session is recorded. An increase in the number of shocks accepted by the drug-treated group compared to the vehicle group indicates an anxiolytic effect.[3]

-

Experimental Workflow: Vogel Conflict-Punishment Test

Caption: Workflow for the Vogel conflict-punishment test.

Anticonvulsant Activity: Isoniazid- and Pentylenetetrazol-Induced Seizures

-

Objective: To evaluate the anticonvulsant properties of this compound.

-

Methodology:

-

Animal Model: Mice or rats are used.

-

Chemoconvulsant Administration: A convulsant agent, either isoniazid or pentylenetetrazol, is administered to the animals to induce seizures.

-

Drug Administration: this compound or a vehicle is administered prior to the convulsant.

-

Observation: Animals are observed for the onset, duration, and severity of seizures (e.g., tonic-clonic convulsions).

-

Measurement: The latency to the first seizure, the percentage of animals protected from seizures, or the dose of the convulsant required to elicit a seizure is measured.[7]

-

Preclinical Significance and Future Directions

The preclinical data for this compound are compelling, suggesting its potential as a novel therapeutic for anxiety and seizure disorders. Its unique pharmacological profile, characterized by potent anxiolytic and anticonvulsant effects without sedation, addresses a significant unmet need in the treatment of these conditions.[1][5] Further preclinical studies could explore its efficacy in models of other anxiety-related disorders, such as panic disorder and post-traumatic stress disorder. Additionally, long-term studies have indicated a low liability for tolerance and dependence, further enhancing its therapeutic potential.[4][8] The lack of ethanol potentiation is another significant safety advantage over traditional benzodiazepines.[3] These findings strongly support the continued investigation of this compound in clinical settings.

References

- 1. Anticonvulsant, anxiolytic, and non-sedating actions of this compound and other imidazo-benzodiazepine carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. This compound, a new partial agonist of benzodiazepine receptors, reverses the inhibitory action of isoniazid and stress on gamma-aminobutyric acidA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: a low efficacy agonist at alpha1- but high efficacy at alpha5-GABAA receptors fail to show anticonvulsant cross tolerance to diazepam or zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]

Imidazenil: A Paradigm Shift in Anxiolytic Therapy - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazenil, an imidazobenzodiazepine carboxamide, represents a significant advancement in the quest for effective anxiolytic agents devoid of the sedative, amnestic, and dependence-inducing properties that limit the utility of classical benzodiazepines. This technical guide provides an in-depth analysis of this compound's pharmacological profile, focusing on its unique mechanism of action as a selective positive allosteric modulator of GABA-A receptors. Through a comprehensive review of preclinical data, this document elucidates the scientific rationale for this compound's non-sedating anxiolytic effects. Detailed experimental protocols for key behavioral and receptor binding assays are provided, alongside a quantitative summary of its pharmacological activity. Visual representations of its signaling pathway and experimental workflows are included to facilitate a deeper understanding of its properties. This guide is intended to serve as a critical resource for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader field of subtype-selective GABA-A receptor modulation.

Introduction: The Unmet Need for Non-Sedating Anxiolytics

Anxiety disorders are among the most prevalent psychiatric conditions, yet current pharmacological treatments are often hampered by significant side effects. Classical benzodiazepines, such as diazepam, while effective anxiolytics, are non-selective positive allosteric modulators of GABA-A receptors. Their action on the α1 subunit of the GABA-A receptor is largely responsible for their undesirable sedative, hypnotic, and amnestic effects.[1][2][3] This has driven the search for novel anxiolytics with a more favorable side-effect profile. This compound has emerged as a promising candidate, demonstrating potent anxiolytic and anticonvulsant activity in animal models without inducing sedation or showing a liability for tolerance.[1][4][5]

Pharmacodynamics: A Profile of Subtype Selectivity

This compound's unique pharmacological profile stems from its differential efficacy at various GABA-A receptor subtypes. It acts as a partial agonist at the benzodiazepine binding site, but with a crucial distinction from non-selective agonists like diazepam.

Key characteristics of this compound's interaction with GABA-A receptors:

-

Low Efficacy at α1 Subunits: this compound exhibits low intrinsic efficacy at GABA-A receptors containing the α1 subunit.[4][6] This is the primary reason for its lack of sedative and ataxic effects.[1][2][3]

-

High Efficacy at α2, α3, and α5 Subunits: Conversely, it demonstrates high intrinsic efficacy at receptors containing α2, α3, and α5 subunits.[3][6] These subunits are predominantly associated with the anxiolytic and anticonvulsant actions of benzodiazepines.[1][2]

-

Partial Agonist Activity: As a partial agonist, this compound produces a submaximal response compared to full agonists like diazepam, even at saturating concentrations.[5][7] This property may also contribute to its improved safety profile, including a reduced potential for tolerance and dependence.[5]

The following diagram illustrates the differential modulation of GABA-A receptor subtypes by classical benzodiazepines and this compound.

Caption: Differential GABA-A Receptor Subtype Modulation.

Quantitative Pharmacology

The following tables summarize the key quantitative data for this compound in comparison to diazepam.

Table 1: Receptor Binding Affinity

| Compound | Radioligand | Preparation | Ki (nM) | Reference |

| This compound | [³H]Flumazenil | Mouse cortical membranes | 0.9 | [8] |

| This compound | [³H]Flumazenil | Rat brain membranes | 0.5 | [7] |

Table 2: In Vivo Potency

| Compound | Assay | Species | Endpoint | ID₅₀ (µmol/kg, i.v.) | Reference |

| This compound | [³H]Flumazenil Displacement | Rat | 50% displacement of binding | 0.2 | [6][7] |

Table 3: Behavioral Effects in Rodents

| Compound | Test | Species | Effect | Potency Comparison | Reference |

| This compound | Vogel Conflict-Punishment | Rat | Anticonflict (Anxiolytic) | Marked anticonflict profile | [6][7] |

| This compound | Bicuculline-induced seizures | Rat | Anticonvulsant | 100 times more potent than diazepam | [6][7] |

| This compound | Pentylenetetrazol-induced seizures | Rat | Anticonvulsant | 100 times more potent than diazepam | [7] |

| This compound | Locomotor Activity | Rat | No suppression of activity | Diazepam significantly suppresses activity | [1] |

| This compound | Ataxia/Sedation | Rat | No ataxia or sedation | Diazepam induces sedation and ataxia at anxiolytic doses | [6][7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of this compound to the benzodiazepine site on the GABA-A receptor.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Cerebral cortices from rodents are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[9][10]

-

Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]Flumazenil) and varying concentrations of unlabeled this compound. The incubation is carried out at a specific temperature (e.g., 0-4°C) for a defined period to reach equilibrium.[9][10]

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[9]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[9]

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[11][12][13]

Caption: Elevated Plus Maze Experimental Workflow.

Methodology:

-

Apparatus: The maze is shaped like a plus sign and elevated above the floor. It consists of two open arms and two enclosed arms.[13]

-

Procedure: Rodents are pre-treated with this compound or a vehicle control. Each animal is then placed in the center of the maze and allowed to explore freely for a set period (typically 5-10 minutes).[11][13]

-

Data Collection: The animal's behavior is recorded by a video camera. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.[11][13] Anxiolytic compounds like this compound are expected to increase both of these measures.

Light-Dark Box Test

This test is another common behavioral paradigm for assessing anxiety in rodents, based on their innate aversion to brightly lit areas.[14][15][16]

Methodology:

-

Apparatus: The apparatus consists of a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.[14][15]

-

Procedure: After administration of this compound or vehicle, the animal is placed in the light compartment and allowed to move freely between the two compartments for a specified duration (e.g., 10 minutes).[14][15]

-

Data Collection: A video tracking system records the animal's movements. The key parameters measured are the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment.[15] Anxiolytic drugs are expected to increase the time spent in and the number of entries into the light compartment.

Preclinical Efficacy: Anxiolytic and Anticonvulsant Actions Without Sedation

Preclinical studies have consistently demonstrated this compound's potent anxiolytic and anticonvulsant effects at doses that do not cause sedation or motor impairment.

-

In the Vogel conflict-punishment test , a classic model for screening anxiolytic drugs, this compound showed a marked anticonflict effect in rats, indicative of its anxiolytic potential.[6][7]

-

This compound is a highly potent anticonvulsant , being approximately 100 times more potent than diazepam in antagonizing seizures induced by bicuculline and pentylenetetrazol.[6][7]

-

Crucially, unlike diazepam, this compound does not suppress locomotor activity in rodents, even at doses well above those required for its anxiolytic and anticonvulsant effects.[1] This lack of sedative effect is a key differentiator from classical benzodiazepines.

-

Furthermore, this compound does not produce ataxia or potentiate the effects of ethanol, further highlighting its favorable side-effect profile.[6][7] In fact, it can antagonize the sedative and ataxic effects of diazepam.[5][7]

Future Directions and Conclusion